(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
(2Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a 3,5-dichlorophenylamino group and a 4-methylbenzenesulfonyl (tosyl) substituent.
Properties
IUPAC Name |
(Z)-3-(3,5-dichloroanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-11-2-4-15(5-3-11)23(21,22)16(9-19)10-20-14-7-12(17)6-13(18)8-14/h2-8,10,20H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGLOSFGRAKHNG-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=CC(=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dichlorophenylamine intermediate: This step involves the reaction of 3,5-dichloroaniline with appropriate reagents to form the dichlorophenylamine intermediate.
Sulfonylation: The dichlorophenylamine intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Nitrile formation: The final step involves the reaction of the sulfonylated intermediate with acrylonitrile under specific conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nitrile Group Reactivity
The nitrile (-C≡N) undergoes:
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Hydrolysis : Forms amides (e.g., prop-2-enamide) under acidic or basic conditions. For example, H₂SO₄/EtOH yields 85% amide derivative .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) produces primary amines (e.g., 3-aminoprop-2-ene derivatives) .
Sulfonyl Group Reactivity
The 4-methylbenzenesulfonyl (-SO₂Tol) group participates in:
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Nucleophilic Substitution : Displacement by amines (e.g., piperidine) in DMF at 80°C to form sulfonamides .
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Elimination Reactions : Heating with K₂CO₃ in DMSO generates alkenes via β-elimination .
Enamine and Aromatic Reactivity
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Electrophilic Aromatic Substitution : The 3,5-dichlorophenyl group directs bromination at the para position under FeBr₃ catalysis .
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Tautomerization : The (2Z)-enamine tautomerizes to the (2E)-form in polar aprotic solvents (e.g., DMF), confirmed by NOESY NMR .
Cyclization Reactions
Under microwave irradiation, the compound forms pyrazoline derivatives via [3+2] cycloaddition with diazomethane (Table 1) :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CH₂N₂ | 5-Amino-3-arylpyrazole | 78 | 100°C, 30 min, DMF |
| NaN₃ | Tetrazole analog | 65 | CuI, 120°C, 24 h |
Electrochemical Behavior
Cyclic voltammetry reveals two reduction peaks:
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-0.5 V : Reduction of the nitrile to amine.
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-1.4 V : Sulfonyl group reduction, analogous to metronidazole’s nitro group behavior .
Stability and Degradation
Scientific Research Applications
The compound (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that the presence of the dichlorophenyl moiety enhances the inhibitory effects on tumor growth by interacting with specific cellular pathways.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in amino acid metabolism. The amino group can interact with enzyme active sites, potentially blocking substrate access.
| Enzyme Target | Inhibition Mechanism | Potential Applications |
|---|---|---|
| Methionyl-tRNA Synthetase | Competitive inhibition through structural mimicry of substrate | Treatment of diseases related to protein synthesis dysregulation |
| Kinases | Possible modulation of signaling pathways affecting cell growth and survival | Cancer therapy |
Pharmaceutical Development
Given its structural characteristics, this compound may serve as a lead compound for developing new drugs targeting specific cancers or metabolic disorders.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study involving a series of analogs demonstrated improved efficacy against resistant cancer cell lines when modified with sulfonamide groups.
Chemical Synthesis and Modification
The synthetic pathways for compounds like this compound are crucial for large-scale production and modification to enhance biological activity. Techniques such as:
- Refluxing with triethyl orthoformate : A method reported to yield high purity and yield of similar structures.
Potential Toxicological Studies
As with any novel compound, assessing toxicity is critical. Preliminary studies should focus on:
- Cytotoxic effects on non-cancerous cells.
- Long-term exposure effects in model organisms.
Mechanism of Action
The mechanism of action of (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
The target compound shares a core acrylonitrile scaffold with derivatives reported in the literature. Key structural analogs include:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dichlorophenylamino group is electron-withdrawing, contrasting with the electron-donating diphenylamino group in Compound I . This difference likely reduces the HOMO-LUMO gap in the target compound, enhancing charge-transfer capabilities.
- Halogen vs.
Photophysical and Electrochemical Properties
- HOMO-LUMO Gaps: DFT calculations for Compound I revealed a HOMO-LUMO gap of ~3.1 eV in chloroform, attributed to its diphenylamino donor . The target compound’s dichlorophenyl group may further lower the LUMO energy, narrowing the gap and red-shifting absorption/emission spectra.
- Solvent Effects : Unlike Compound I, which showed solvent-dependent conformational changes (anti/syn), the target compound’s rigid tosyl and dichlorophenyl groups may reduce solvent-induced structural flexibility .
Biological Activity
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines. The following sections detail its anticancer properties, including cytotoxicity and enzyme inhibition.
In Vitro Studies
In vitro studies have shown that this compound demonstrates potent cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.216 | |
| HCT-116 (Colon Cancer) | 0.259 | |
| PC-3 (Prostate Cancer) | 0.230 | |
| A549 (Lung Cancer) | 0.307 | |
| HepG-2 (Liver Cancer) | 0.240 |
These results indicate that the compound is particularly effective against breast and prostate cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key protein kinases associated with tumor growth:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- VEGFR-2 Inhibition : It also inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis in tumors.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with EGFR and VEGFR-2 at the molecular level. The docking analysis revealed favorable binding interactions within the active sites of these kinases, suggesting a robust mechanism for its inhibitory action.
Binding Energy Analysis
The binding energies calculated during docking studies indicated strong affinity for both EGFR and VEGFR-2, supporting the observed in vitro inhibitory effects.
Case Studies
Several case studies have documented the therapeutic potential of this compound in preclinical models:
- Case Study on Breast Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in MCF-7 xenograft models compared to control groups.
- Case Study on Prostate Cancer : Another investigation highlighted improved survival rates in PC-3 xenograft models treated with the compound versus untreated controls.
These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile?
A stepwise approach involving sulfonylation and nucleophilic substitution is typically employed. Controlled copolymerization techniques, such as those using ammonium persulfate (APS) as an initiator under nitrogen atmosphere, ensure reproducibility. Reaction temperatures are maintained between 60–80°C to stabilize the Z-configuration, with purification via column chromatography using ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and aryl group integration.
- X-ray crystallography : For absolute stereochemical assignment using programs like SHELXL to refine unit cell parameters (e.g., orthorhombic P2₁2₁2₁ symmetry) .
- FT-IR : To identify sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
Q. How can researchers assess purity and detect by-products during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and electrospray ionization mass spectrometry (ESI-MS) are used to quantify purity and identify side products like hydrolyzed nitriles or unreacted sulfonyl intermediates .
Advanced Research Questions
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Discrepancies (e.g., NMR vs. X-ray bond lengths) are addressed by:
Q. How can the Z-configuration be stabilized during synthesis to minimize isomerization?
Steric hindrance from the 4-methylbenzenesulfonyl group and electronic effects of the 3,5-dichlorophenylamino moiety favor the Z-isomer. Kinetic control is achieved by maintaining low reaction temperatures (<80°C) and avoiding prolonged heating. Solvent polarity (e.g., DMF) further stabilizes the transition state .
Q. What computational methods support the interpretation of electronic substituent effects on reactivity?
Q. How do crystallographic packing interactions influence the compound’s physicochemical properties?
X-ray data reveal intermolecular C–H···O and π-π stacking interactions between the dichlorophenyl and tosyl groups. These interactions enhance thermal stability (TGA analysis shows decomposition >250°C) and reduce solubility in nonpolar solvents .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Contradictions arise from crystallographic packing forces (e.g., hydrogen bonds in polar solvents). Methodological solutions include:
- Conducting solubility tests at controlled temperatures (25°C vs. 60°C).
- Comparing experimental data with COSMO-RS predictions for solvent-solute interactions .
Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?
- Standardize reagent ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine).
- Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the nitrile group .
Methodological Recommendations
Q. Which refinement protocols in SHELXL are critical for accurate crystallographic analysis?
Key steps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
